Cas no 1190967-42-0 (N1-(2-Aminoethyl)-N4-(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine)

1190967-42-0 structure
Nome del prodotto:N1-(2-Aminoethyl)-N4-(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine
N1-(2-Aminoethyl)-N4-(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1190967-42-0
- N1-(2-Aminoethyl)-N4-(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine
- SCHEMBL23430619
- 1,4-Pentanediamine, N1-(2-aminoethyl)-N4-(7-chloro-4-quinolinyl)-N1-ethyl-
-
- Inchi: 1S/C18H27ClN4/c1-3-23(12-9-20)11-4-5-14(2)22-17-8-10-21-18-13-15(19)6-7-16(17)18/h6-8,10,13-14H,3-5,9,11-12,20H2,1-2H3,(H,21,22)
- Chiave InChI: DMVNIODKAMLMFZ-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC2C(C=1)=NC=CC=2NC(C)CCCN(CC)CCN
Proprietà calcolate
- Massa esatta: 334.1924246g/mol
- Massa monoisotopica: 334.1924246g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 23
- Conta legami ruotabili: 9
- Complessità: 328
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 54.2Ų
- XLogP3: 3.3
Proprietà sperimentali
- Densità: 1.148±0.06 g/cm3(Predicted)
- Punto di ebollizione: 489.7±45.0 °C(Predicted)
- pka: 9.65±0.10(Predicted)
N1-(2-Aminoethyl)-N4-(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine Letteratura correlata
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
1190967-42-0 (N1-(2-Aminoethyl)-N4-(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine) Prodotti correlati
- 1805223-79-3(5-Amino-4-(difluoromethyl)-2-methoxypyridine-3-acetic acid)
- 851971-23-8(3-2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl-3-(furan-2-yl)methyl-1-(2-methoxyphenyl)thiourea)
- 1182971-83-0(4-(2,5-dichlorophenyl)-2-fluorobenzoic acid)
- 1250937-18-8((4-fluoro-3-methylphenyl)methyl]hydrazine)
- 697739-06-3(1H-Indazole-4-carboxylic acid, 6-fluoro-1-methyl-, methyl ester)
- 29926-41-8(2-Acetyl-2-thiazoline)
- 1584-58-3(4-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide)
- 2138369-83-0(1-(1-chlorocyclopropyl)-3-(1-methyl-1H-pyrazol-3-yl)propane-1,3-dione)
- 1805980-39-5(6-(Chloromethyl)-2-cyano-3-(difluoromethyl)pyridine-4-carboxaldehyde)
- 2503201-83-8([2-(2,2-Difluoroethyl)-1,2,4-triazol-3-yl]methanol;hydrochloride)
Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso
